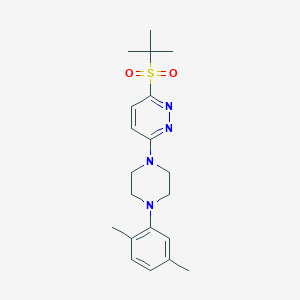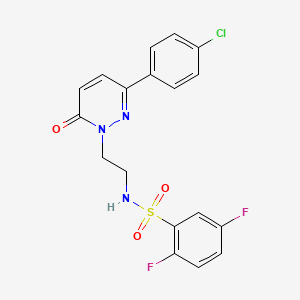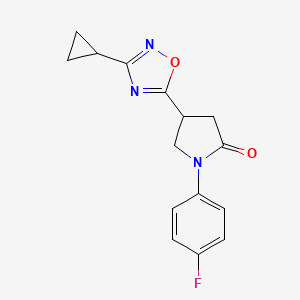![molecular formula C20H13ClN6O2 B11268416 2-(4-chlorophenyl)-5-{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11268416.png)
2-(4-chlorophenyl)-5-{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-a]pyrazin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-CHLOROPHENYL)-5-{[3-(PYRIDIN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-4-ONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyridinyl group, and an oxadiazolyl group, all integrated into a pyrazolopyrazinone framework. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in medicinal chemistry, material science, and other disciplines.
Preparation Methods
The synthesis of 2-(4-CHLOROPHENYL)-5-{[3-(PYRIDIN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-4-ONE typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic methods include:
Formation of the Pyrazolopyrazinone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions.
Attachment of the Pyridinyl and Oxadiazolyl Groups: These groups are typically introduced via nucleophilic substitution or coupling reactions, often using reagents like pyridine and oxadiazole derivatives.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
2-(4-CHLOROPHENYL)-5-{[3-(PYRIDIN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-4-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(4-CHLOROPHENYL)-5-{[3-(PYRIDIN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-4-ONE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and other biological processes.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds or as a component in specialized industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-CHLOROPHENYL)-5-{[3-(PYRIDIN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
2-(4-CHLOROPHENYL)-5-{[3-(PYRIDIN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-4-ONE can be compared with other similar compounds, such as:
2-(4-Chlorophenyl)-5-{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-4H-pyrazolo[1,5-a]pyrazin-4-one: This compound shares a similar core structure but may have different substituents or functional groups.
3-(4-Chlorophenyl)-1-pyridin-4-yl-propenone: This compound has a related structure but differs in the arrangement of its functional groups and overall framework.
The uniqueness of 2-(4-CHLOROPHENYL)-5-{[3-(PYRIDIN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-4-ONE lies in its specific combination of functional groups and the resulting chemical and physical properties, which distinguish it from other similar compounds.
Properties
Molecular Formula |
C20H13ClN6O2 |
|---|---|
Molecular Weight |
404.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C20H13ClN6O2/c21-14-6-4-13(5-7-14)16-11-17-20(28)26(9-10-27(17)24-16)12-18-23-19(25-29-18)15-3-1-2-8-22-15/h1-11H,12H2 |
InChI Key |
ROUWVOQVBYFTLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(methylsulfanyl)phenyl]-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B11268343.png)
![N-(4-ethoxyphenyl)-9-(4-ethylphenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11268344.png)
![Ethyl 2-(2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamido)benzoate](/img/structure/B11268352.png)
![3-hydroxy-1-(4-methylbenzyl)-4-phenyl-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11268359.png)

![3-(4-chlorobenzyl)-1-(1-naphthylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11268365.png)
![N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2,6-difluorobenzamide](/img/structure/B11268377.png)
![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-ethoxybenzamide](/img/structure/B11268382.png)
![2-[9-(4-butoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-cyclopentylacetamide](/img/structure/B11268392.png)
![2-[(E)-[(2-Benzyl-1,3-benzoxazol-5-YL)imino]methyl]-4-nitrophenol](/img/structure/B11268398.png)
![5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11268400.png)

![1-(2,4-Dimethoxyphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}pyrrolidin-2-one](/img/structure/B11268412.png)
